ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate
Description
Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate is a complex organic compound with a unique structure that includes multiple functional groups such as ketones, sulfanyl, and diazatricyclo systems
Properties
IUPAC Name |
ethyl 3-oxo-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-3-9-21-18(24)16-13-7-5-6-8-14(13)27-17(16)20-19(21)26-11-12(22)10-15(23)25-4-2/h3H,1,4-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMKSOSLFFLKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol and dichloromethane, and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include pyrazole and isoxazole derivatives, which are of significant interest due to their potential biological activities .
Scientific Research Applications
Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives can inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates: These compounds share a similar core structure and exhibit comparable reactivity and biological activities.
Indole Derivatives: These compounds also possess a tricyclic structure and are known for their diverse biological activities.
Uniqueness
Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to form various derivatives with significant biological activities makes it a valuable compound for scientific research .
Biological Activity
Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate is a complex organic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiazole ring and various functional groups that contribute to its biological activity. Its molecular formula is , and it exhibits specific solubility characteristics that influence its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
1. Antiprion Activity
Derivatives of this compound have shown potential in inhibiting prion diseases, which are neurodegenerative disorders caused by misfolded proteins. Studies indicate that certain derivatives exhibit significant inhibitory effects on prion replication, suggesting their potential role in neuroprotective strategies.
2. Inhibition of Transcription Factors
Research has demonstrated that derivatives can inhibit key transcription factors such as AP-1 and NF-kB, which are critical in regulating inflammatory responses and cancer progression. This inhibition can lead to reduced expression of pro-inflammatory cytokines and other mediators involved in disease processes.
3. Anti-inflammatory Properties
Some derivatives have been reported to possess anti-inflammatory effects, although direct evidence for the parent compound remains limited. These properties may be beneficial in treating conditions characterized by chronic inflammation.
The mechanisms through which ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-y]sulfanyl}butanoate exerts its biological effects involve its transformation into various active derivatives. These derivatives interact with specific molecular targets influencing cell signaling pathways and gene expression.
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of its biological activity:
| Compound Name | Key Biological Activity |
|---|---|
| Ethyl 2-phenylacetoacetate | Antiprion properties |
| Ethyl 4-phenylacetoacetate | Limited studies on biological activity |
| Ethyl 3-keto-butanoate | Inhibition of NF-kB |
This table highlights the distinctiveness of ethyl 3-oxo-4-{[3-oxo...} in its specific applications for synthesizing biologically active pyrazolone derivatives.
Case Studies
Case Study: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry focused on synthesizing pyrazolone derivatives from ethyl 3-oxo... The evaluation involved in vitro assays assessing their antiprion activity, with results indicating that certain derivatives exhibited significant inhibitory effects on prion replication.
Metabolic Pathways
The metabolic pathways involving this compound lead to the formation of bioactive derivatives through oxidation and reduction reactions, significantly modifying their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
